4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one
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Overview
Description
4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, pyrimidinyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting piperidine with an appropriate alkylating agent under basic conditions.
Attachment of the Pyrimidinyl Group: The intermediate is then reacted with 6-methylpyrimidin-4-yl chloride in the presence of a base to form the pyrimidinyl-piperidinyl intermediate.
Introduction of the Trifluoromethyl Group: Finally, the trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrimidinyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: It can be incorporated into polymers to enhance their thermal stability and chemical resistance.
Biological Studies: The compound can be used as a probe to study enzyme-substrate interactions and receptor binding.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The piperidinyl and pyrimidinyl groups can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(4-piperidinyl)butan-1-one: Lacks the pyrimidinyl group, which may result in different biological activity and chemical properties.
4,4,4-Trifluoro-1-(4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one: Contains a chloropyrimidinyl group instead of a methylpyrimidinyl group, which can affect its reactivity and binding properties.
4,4,4-Trifluoro-1-(4-(((6-methylpyridin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one: Substitutes the pyrimidinyl group with a pyridinyl group, potentially altering its pharmacological profile.
Uniqueness
The presence of the 6-methylpyrimidin-4-yl group in 4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one imparts unique chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
4,4,4-trifluoro-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-11-8-13(20-10-19-11)23-9-12-3-6-21(7-4-12)14(22)2-5-15(16,17)18/h8,10,12H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZGBBALVWQKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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